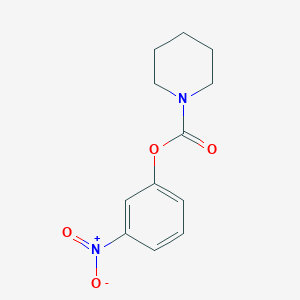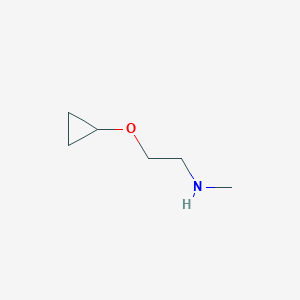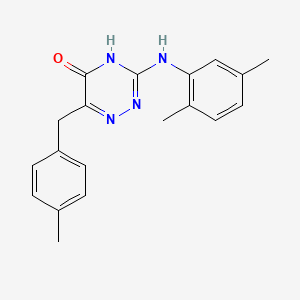![molecular formula C16H14F3N5OS B2827535 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide CAS No. 955976-95-1](/img/structure/B2827535.png)
2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide
Übersicht
Beschreibung
2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide is an organic compound belonging to the class of hydrazides. This compound is characterized by its thiazole, pyrazole, and trifluoromethyl groups, which bestow unique chemical and physical properties. These structural components contribute to its wide-ranging applications in chemical, biological, medicinal, and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide typically involves multiple steps:
Formation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole: : This step generally starts with the cyclization of suitable precursors under controlled acidic or basic conditions.
Synthesis of 4-phenyl-1,3-thiazole: : This moiety is usually synthesized via the Hantzsch thiazole synthesis method, involving a reaction between α-bromoketones and thioamides.
Coupling Reactions: : The final compound is formed by coupling the pyrazole and thiazole units through a series of nucleophilic substitution reactions, followed by acetohydrazide formation.
Industrial Production Methods: On an industrial scale, these reactions are optimized for higher yields and cost-efficiency. Catalysts and optimized conditions (temperature, pH, solvents) are employed to ensure reproducibility and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the thiazole ring, using reagents like hydrogen peroxide or peracids, yielding sulfoxides or sulfones.
Reduction: : Reduction reactions often target the pyrazole ring, using reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).
Substitution: : The compound is susceptible to electrophilic and nucleophilic substitution reactions, primarily due to the reactive sites on the pyrazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: : H₂O₂, m-CPBA
Reduction: : LiAlH₄, Pd/C with hydrogen gas
Substitution: : Alkyl halides, acyl halides, and amines
Major Products Formed:
Oxidation yields sulfoxides and sulfones.
Reduction yields corresponding amines or alcohols.
Substitution reactions yield various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide finds extensive applications in:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Serves as a molecular probe in biochemical assays.
Medicine: : Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: : Used in the development of new materials and coatings due to its unique chemical stability and reactivity.
Wirkmechanismus
The compound's effects are primarily due to its ability to interact with specific molecular targets.
Molecular Targets and Pathways: : It often targets enzymes and receptors, inhibiting or modulating their activity through binding interactions. This interaction can alter cellular pathways and lead to varied biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetohydrazide is unique compared to other hydrazide derivatives due to its trifluoromethyl group, which enhances its chemical stability and biological activity.
Similar Compounds: : Other hydrazide derivatives include acetohydrazides without the trifluoromethyl or thiazole groups.
Uniqueness: : The trifluoromethyl group imparts unique electronic properties that enhance the compound's reactivity and interactions with biological molecules.
Eigenschaften
IUPAC Name |
2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c1-9-7-12(16(17,18)19)24(23-9)15-21-14(10-5-3-2-4-6-10)11(26-15)8-13(25)22-20/h2-7H,8,20H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGXENEXLSOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326595 | |
| Record name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820689 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
955976-95-1 | |
| Record name | 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


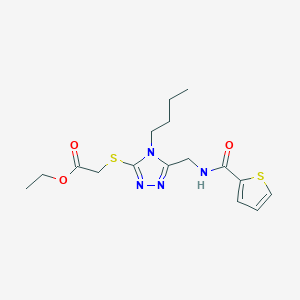
![N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2827453.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2827457.png)


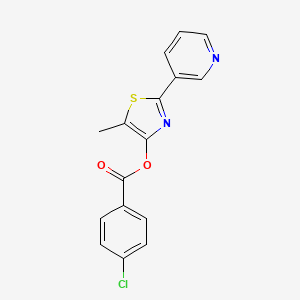
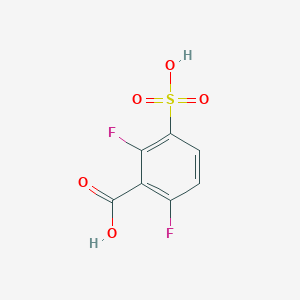
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2827465.png)
![1-methanesulfonyl-3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B2827466.png)
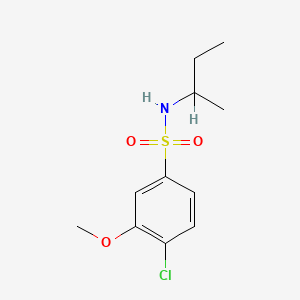
![2-acetamido-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2827470.png)
